molecular formula C4H2O3 B1676711 Moniliformin CAS No. 31876-38-7

Moniliformin

Cat. No. B1676711
CAS RN: 31876-38-7
M. Wt: 98.06 g/mol
InChI Key: KGPQKNJSZNXOPV-UHFFFAOYSA-N
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Patent
US04092146

Procedure details

A suspension of 1.25 g of 1-hydroxycyclobutene-3,4-dione (A) in 10 ml of absolute n-butanol and 15 ml of benzene is heated to reflux in a Soxhlet apparatus. A passes slowly into solution. The water of reaction is bound to the molecular sieve 4A which is present in the apparatus. The reaction mixture is concentrated after 2 hours. The distillation of the residue at 105°-115° C/0.01 Torr yielded 1.6 g (=82% of theory) of 1-n-butoxycyclobutene-3,4-dione as a yellowish oil.
Quantity
1.25 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
4A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:5](=[O:6])[C:4](=[O:7])[CH:3]=1.O>C(O)CCC.C1C=CC=CC=1>[CH2:5]([O:1][C:2]1[C:5](=[O:6])[C:4](=[O:7])[CH:3]=1)[CH2:2][CH2:3][CH3:4]

Inputs

Step One
Name
Quantity
1.25 g
Type
reactant
Smiles
OC1=CC(C1=O)=O
Name
Quantity
10 mL
Type
solvent
Smiles
C(CCC)O
Name
Quantity
15 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
4A
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux in a Soxhlet apparatus
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture is concentrated after 2 hours
Duration
2 h
DISTILLATION
Type
DISTILLATION
Details
The distillation of the residue at 105°-115° C/0.01 Torr

Outcomes

Product
Name
Type
product
Smiles
C(CCC)OC1=CC(C1=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.6 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 162.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.